2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that features a benzothiazole ring, an oxadiazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by condensing 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carbon disulfide in the presence of a base.
Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and oxadiazole rings.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is explored for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The oxadiazole ring may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole ring and have similar biological activities.
1,3,4-oxadiazoles: These compounds share the oxadiazole ring and are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to compounds with only one of these rings .
Properties
Molecular Formula |
C22H22N4O4S3 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H22N4O4S3/c1-28-16-8-7-14(11-17(16)29-2)9-10-23-19(27)12-31-21-26-25-20(30-21)13-32-22-24-15-5-3-4-6-18(15)33-22/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27) |
InChI Key |
YPUFYWWXVIYDLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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